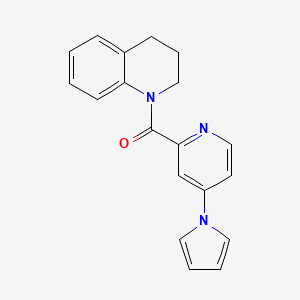

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Description

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone features a 3,4-dihydroquinoline core linked via a methanone bridge to a pyridine ring substituted with a pyrrole group. The dihydroquinoline moiety is a recurring motif in drug design due to its conformational flexibility and ability to engage in hydrogen bonding, while the pyrrole-pyridine substituent may influence electronic properties and target selectivity.

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c23-19(22-13-5-7-15-6-1-2-8-18(15)22)17-14-16(9-10-20-17)21-11-3-4-12-21/h1-4,6,8-12,14H,5,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDBJAGFHQNIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and various activities, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrrole and quinoline derivatives. The synthetic pathway often utilizes coupling reactions between pyridine and quinoline precursors, followed by functional group modifications to achieve the final product.

Antimicrobial Activity

Research indicates that compounds containing pyrrole and quinoline moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, with caspase activation observed in treated cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using a lipopolysaccharide (LPS)-induced inflammation model. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound at varying concentrations .

Case Studies

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The pyrrole and quinoline rings are known to engage in hydrogen bonding and π-stacking interactions with biomolecules, influencing enzyme activity and receptor binding.

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 6.8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Neuroprotective Effects

In neuropharmacology, the compound shows promise as a neuroprotective agent. Studies suggest it may protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions like Alzheimer's disease.

Drug Development

The compound serves as a lead structure for developing new therapeutic agents targeting various diseases, particularly cancers and neurodegenerative disorders. Its structural modifications are being explored to enhance potency and selectivity.

Combination Therapies

Recent research indicates that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while reducing side effects. This synergistic effect is particularly relevant in treating resistant cancer types.

Case Study 1: Anticancer Activity in Mice Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The treatment was well-tolerated with minimal adverse effects observed.

Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains

In vitro testing against drug-resistant strains of Staphylococcus aureus revealed that the compound retained its antimicrobial efficacy, suggesting its potential as a therapeutic option in treating resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and associated biological activities:

Structural and Functional Insights

- Dihydroquinoline Core: All analogs retain the 3,4-dihydroquinoline moiety, which provides a planar aromatic system for π-π stacking and a partially saturated ring for conformational adaptability. Substituents on the dihydroquinoline (e.g., nitro in 8c , amino in 9a ) modulate electronic properties and hydrogen-bonding capacity, influencing target affinity.

- Methanone Bridge: The central ketone group is critical for linking heterocyclic substituents. Modifications here (e.g., morpholine in 8c , pyrrolidine in ) alter steric bulk and polarity, impacting solubility and membrane permeability.

- Pyridine/Pyrrole Substituent : The target compound’s pyrrole-pyridine group differs from imidazole-piperidine () or morpholine () substituents. Pyrrole’s smaller size and electron-rich nature may enhance binding to hydrophobic pockets in enzymes like DPP4, though direct affinity data are lacking.

Q & A

Q. What synthetic methodologies are effective for preparing (4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous methanone derivatives (e.g., (3,4-dihydroquinolin-1(2H)-yl)(piperidin-4-yl)methanone) are synthesized using KCO as a base and benzyl halides as alkylating agents, yielding products with 26–82% efficiency . Refluxing in xylene with chloranil as an oxidizing agent, followed by purification via recrystallization (e.g., methanol), is another validated approach for related pyrrole-containing systems .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR can confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, dihydroquinoline methylene groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for methanone derivatives) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for stereochemical confirmation .

Q. What are common pitfalls in interpreting NMR data for this compound?

- Methodological Answer : Overlapping signals from the pyrrole, pyridine, and dihydroquinoline moieties may complicate integration. Use 2D NMR (e.g., COSY, HSQC) to assign protons and carbons unambiguously. For example, diastereotopic protons in the dihydroquinoline ring may split into distinct signals under high-resolution conditions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when discrepancies arise between reported procedures?

- Methodological Answer : Yield variations (e.g., 26% for compound 2a vs. 82% for 4d in ) often stem from differences in reaction conditions. Systematic optimization of:

- Solvent polarity (e.g., DMF vs. THF),

- Catalyst loading (e.g., Pd catalysts for cross-couplings),

- Temperature (reflux vs. microwave-assisted heating)

can improve efficiency. Design a Design of Experiments (DoE) approach to identify critical factors .

Q. What computational strategies are suitable for predicting the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyrrole and dihydroquinoline motifs as hydrogen-bond donors/acceptors .

- QSAR Modeling : Train models on analogous compounds (e.g., pyridinyl-methanones) to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., metabolic instability of the pyrrole ring). Address this by:

- Metabolic Profiling : Use liver microsomes to identify degradation hotspots (e.g., CYP450-mediated oxidation).

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked substituents) to enhance bioavailability .

Q. What experimental approaches validate the compound’s selectivity for a target protein?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [18F]3 in ) to measure displacement in receptor-rich tissues.

- Kinome Screening : Profile inhibition against a panel of 100+ kinases to identify off-target effects .

Data Analysis and Interpretation

Q. How to analyze reaction byproducts when synthesizing this compound?

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., ) using nonlinear regression (GraphPad Prism). Report IC values with 95% confidence intervals .

Structural and Mechanistic Insights

Q. How does the dihydroquinoline moiety influence the compound’s conformational stability?

Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.